1-Methoxyphenazine

Descripción general

Descripción

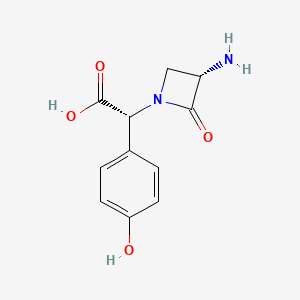

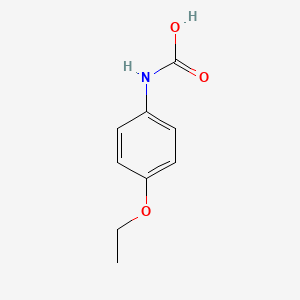

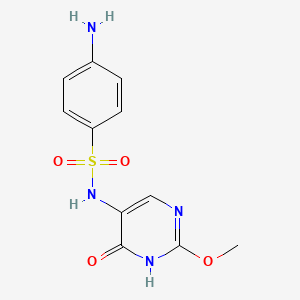

1-Methoxyphenazine is a chemical compound with the molecular formula C13H10N2O . It is also known by other names such as Phenazine, 1-methoxy-, and YB0SBX4FRJ . The molecular weight of 1-Methoxyphenazine is 210.23 g/mol .

Molecular Structure Analysis

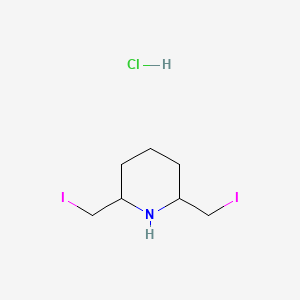

The molecular structure of 1-Methoxyphenazine consists of 13 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI representation of the molecule is InChI=1S/C13H10N2O/c1-16-12-8-4-7-11-13(12)15-10-6-3-2-5-9(10)14-11/h2-8H,1H3 . The Canonical SMILES representation is COC1=CC=CC2=NC3=CC=CC=C3N=C21 .

Physical And Chemical Properties Analysis

1-Methoxyphenazine has a molecular weight of 210.23 g/mol . It has a density of 1.3±0.1 g/cm³, a boiling point of 393.8±7.0 °C at 760 mmHg, and a flash point of 131.8±7.8 °C . It has a molar refractivity of 64.8±0.3 cm³ . The compound has 3 hydrogen bond acceptors and 1 rotatable bond . Its topological polar surface area is 35 Ų .

Aplicaciones Científicas De Investigación

Electron-Transport Mediation

1-Methoxyphenazine is used as an electron-transport mediator in biochemical assays. It facilitates the transfer of electrons from NAD(P)H to tetrazolium dyes, which are then reduced to formazan, a compound that precipitates and can be quantified . This process is crucial in diagnostic assays, particularly in the measurement of enzyme activities such as lactate dehydrogenase and succinate dehydrogenase .

Photodynamic Therapy (PDT)

Phenazines, including 1-Methoxyphenazine derivatives, have shown promise as photosensitizing agents in PDT. This therapy involves the use of light-sensitive compounds to produce reactive oxygen species that can damage cancer cells or microorganisms. The effectiveness of phenazines in PDT has been demonstrated, particularly in formulations that enhance cellular uptake and improve treatment outcomes .

Antimicrobial Applications

The photochemical properties of 1-Methoxyphenazine make it a candidate for antimicrobial applications. When activated by light, it can generate reactive oxygen species that are effective against a broad spectrum of microorganisms, offering a potential method for controlling infections without contributing to antibiotic resistance .

Cancer Research

In cancer research, 1-Methoxyphenazine is explored for its ability to act as a photosensitizer in targeting abnormal cell growth. Its role in generating reactive oxygen species upon light activation makes it a valuable compound for studying and potentially treating various forms of cancer .

Histology and Hematology

1-Methoxyphenazine is utilized in histological and hematological studies due to its redox properties. It can be used in staining procedures or as a component in solutions that facilitate the visualization of cellular components under a microscope .

Biochemical Assay Manufacturing

This compound is also involved in the manufacturing of biochemical assays. Its stability and non-enzymatic electron transfer capabilities make it an essential component in the development of assays that require precise electron mediation .

Enzyme Activity Measurement

1-Methoxyphenazine’s role in facilitating electron transfer is also applied in the measurement of enzyme activities. It is particularly useful in assays where the activity of dehydrogenases is being assessed, as it can mediate electron transfer to various electron acceptors .

Research on Electron Carriers

1-Methoxyphenazine serves as a model compound for studying electron carriers. Its photochemical stability and versatility make it an interesting subject for research into the mechanisms of electron transfer in biological systems .

Direcciones Futuras

1-Methoxyphenazine and its derivatives have been studied for their antibacterial and biofilm-eradicating properties . They have shown potent antibacterial activities against MRSA, MRSE, and VRE . Furthermore, the biosynthetic pathway of 1-Methoxyphenazine N’ 10-oxide has been elucidated in vitro, providing a promising platform for phenazine derivatives’ combinatorial biosynthesis and engineering . These studies suggest that 1-Methoxyphenazine and its derivatives could have a significant impact on persistent, biofilm-associated bacterial infection treatments .

Mecanismo De Acción

Target of Action

1-Methoxyphenazine (MPZ) is a derivative of the phenazine family of chemicals, which are known for their broad-spectrum antibacterial and potential biological activities .

Mode of Action

MPZ acts as an electron mediator, facilitating electron transfer between NADH and various electron acceptors . This interaction results in the reduction of MPZ, coupled to the reoxidation of NADH produced by the lactate dehydrogenase reaction . The reduced form of MPZ can convert tetrazolium salt to a purple precipitate formazan .

Biochemical Pathways

It’s known that mpz plays a role in the redox cycling process . In the presence of specific dehydrogenases, NAD+, a ubiquitous electron carrier in nature, is reduced with various substrates . MPZ mediates the electron transfer in this process .

Pharmacokinetics

It’s known that mpz is a photochemically stable compound , suggesting that it may have good stability and potentially favorable bioavailability.

Result of Action

The molecular and cellular effects of MPZ’s action are primarily related to its role as an electron mediator. By facilitating electron transfer, MPZ can influence various biochemical reactions and processes. For instance, it can mediate the reoxidation of NADH, influencing the energy metabolism within cells .

Action Environment

The action of MPZ can be influenced by environmental factors such as pH. The electrochemical behavior of MPZ has been studied over a pH range of 1.2-12.8, demonstrating that its redox behavior is pH-dependent . This suggests that the efficacy and stability of MPZ could be influenced by the pH of its environment.

Propiedades

IUPAC Name |

1-methoxyphenazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c1-16-12-8-4-7-11-13(12)15-10-6-3-2-5-9(10)14-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDGCYWJDWIJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=NC3=CC=CC=C3N=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182940 | |

| Record name | 1-Methoxyphenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxyphenazine | |

CAS RN |

2876-17-7 | |

| Record name | 1-Methoxyphenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002876177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methoxyphenazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methoxyphenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHOXYPHENAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YB0SBX4FRJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 1-Methoxyphenazine has a molecular formula of C13H10N2O and a molecular weight of 210.23 g/mol [].

A: Research suggests that 1-Methoxyphenazine acts as an electron carrier in various biological reactions. For instance, it facilitates electron transfer in Nicotinamide Adenine Dinucleotide (Phosphate) (NAD(P))-dependent dehydrogenase cytochemistry, crucial for understanding cellular metabolism [].

A: Studies demonstrate that 1-Methoxyphenazine is superior to phenazine methosulfate and meldola blue as it doesn't stain cellular components and causes minimal "nothing dehydrogenase" activity, making it the preferred choice [].

A: Cytochemical demonstration of dehydrogenase activity is independent of the concentration of 1-Methoxyphenazine used, proving effective within a range of 50-1000 μM [].

A: 1-Methoxyphenazine exhibits a pH-dependent redox behavior. Electrochemical studies show that it undergoes a 1e−, 1H+ diffusion-controlled reduction. Its oxidation occurs with a single electron loss without proton involvement in the pH range of 5–12.8 [].

A: The pKa value of 1-Methoxyphenazine is 11.2, determined from the intersection of the two segments on the Ep vs. pH plot obtained through cyclic, square wave, and differential pulse voltammetry techniques [].

A: The quasi-reversible nature of 1-Methoxyphenazine's redox process, confirmed through various electrochemical parameters, is crucial for understanding its role in mediating electron transfer reactions in biological systems [].

A: 1-Methoxyphenazine plays a vital role in developing amperometric sensors for detecting fructosyl amine compounds like fructosyl valine, a model compound for glycated hemoglobin HbA1c [].

A: 1-Methoxyphenazine is used in conjunction with a soluble molecularly imprinted catalyst (MIC) designed to mimic fructosyl amine oxidase. The MIC, immobilized on gold electrodes, specifically oxidizes fructosyl valine in the presence of 1-Methoxyphenazine, generating a detectable signal [].

A: 1-Methoxyphenazine acts as an electron acceptor in these sensors. When the MIC oxidizes fructosyl valine, 1-Methoxyphenazine accepts the released electrons, facilitating the electrochemical detection of the target molecule [].

A: While found naturally as a metabolite of certain Pseudomonas species [, ], 1-Methoxyphenazine can also be synthesized through various methods, including the Buchwald-Hartwig cross-coupling reaction, enabling further investigation into its properties and applications [, ].

A: Modifying the structure of 1-Methoxyphenazine, particularly at the C-3 and C-4 positions, significantly impacts its biological activity, especially its antichlamydial properties, highlighting the importance of structure-activity relationship studies [, ].

A: Studies have shown that 1-Methoxyphenazine derivatives, especially those modified at the C-3 and C-4 positions, exhibit potent antichlamydial activity, making them promising candidates for developing novel antichlamydial agents [, ].

A: These derivatives effectively inhibit Chlamydia infection by reducing elementary body infectivity and disrupting the Chlamydia developmental cycle, primarily by targeting the mid-stage of the bacterial growth cycle [, ].

A: 1-Methoxyphenazine is a precursor to 1-Hydroxyphenazine, a metabolite produced by Pseudomonas aeruginosa. This metabolite significantly inhibits oxygen uptake by mouse liver mitochondria, contributing to the pathogenicity of this bacterium during infection [].

A: Research identifies 1-Methoxyphenazine as one of the phenazine derivatives responsible for non-scourable yellow discoloration in fleece wool. This finding highlights the role of microbial metabolites, particularly from Pseudomonas species, in impacting wool quality [].

A: Recognizing 1-Methoxyphenazine as a contributing factor to wool discoloration paves the way for developing targeted strategies to prevent or remove this discoloration, ultimately improving wool quality and value [].

A: Studies focusing on the biosynthetic pathways of phenazine derivatives often use 1-Methoxyphenazine as a precursor. Introducing specific enzymes like PhzS and PhzM can lead to the production of various bioactive derivatives, showcasing the versatility of 1-Methoxyphenazine as a building block [, ].

A: While 1-Methoxyphenazine and its derivatives exhibit potent biological activities, research also focuses on their environmental impact. Understanding their degradation pathways and developing environmentally friendly biopesticides are crucial considerations for responsible application [].

A: Various analytical methods, including tandem mass spectrometry, are employed to identify and characterize 1-Methoxyphenazine and its derivatives, especially in complex biological samples like discolored wool [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[5-Hydroxy-6-(3-hydroxyoct-1-enyl)-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid](/img/structure/B1209632.png)

![10-(4-Chlorophenyl)-3-methylbenzo[g]pteridine-2,4(3h,10h)-dione](/img/structure/B1209646.png)